Sulfaethidole

Catalog No.
S592133
CAS No.
94-19-9
M.F
C10H12N4O2S2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaethidole

CAS Number

94-19-9

Product Name

Sulfaethidole

IUPAC Name

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula

C10H12N4O2S2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C10H12N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,13,14)

InChI Key

SVYBEBLNQGDRHF-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

berlophen, sulfaethidole, sulfaethidole monosodium salt

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

The exact mass of the compound Sulfaethidole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfaethidole is a short-acting heterocyclic sulfonamide traditionally utilized as an antimicrobial agent, but predominantly procured in modern research as a highly selective reference inhibitor for the cytochrome P450 2C9 (CYP2C9) enzyme [1]. Characterized by a pKa of 5.60, it exhibits exceptionally high plasma protein binding (96–99%) and minimal hepatic acetylation (approximately 3%), resulting in high urinary excretion of the unchanged parent compound [2]. Its well-defined metabolic stability, rapid gastrointestinal absorption, and precise enzyme selectivity make it an indispensable benchmark material for in vitro drug metabolism and pharmacokinetics (DMPK) assays, particularly for differentiating CYP2C9-mediated pathways from those of CYP3A4, CYP1A2, and CYP2D6 [1].

Substituting sulfaethidole with more common sulfonamides like sulfamethoxazole or sulfadiazine fundamentally compromises DMPK assay integrity [1]. While sulfamethoxazole is a standard clinical antibiotic, it lacks the extreme CYP2C9 selectivity required for precise enzyme inhibition mapping and undergoes extensive hepatic metabolism [2]. Similarly, using broad-spectrum CYP inhibitors fails to isolate CYP2C9 activity without introducing off-target effects [1]. For predictive pharmacokinetic modeling, sulfaethidole’s unique combination of near-complete protein binding (>96%), exceptionally low acetylation (3%), and rapid absorption provides a specific nonlinear pharmacokinetic baseline that generic class substitutes cannot replicate, leading to skewed clearance and half-life calculations in competitive binding assays [2].

CYP2C9 Enzyme Inhibition Selectivity

In human liver microsome assays, sulfaethidole acts as a highly selective index inhibitor for CYP2C9, effectively isolating its activity without significantly inhibiting CYP1A2, CYP2D6, or CYP3A4[1]. Unlike broad-spectrum sulfonamides or non-specific inhibitors, sulfaethidole provides a precise baseline for tolbutamide hydroxylation and other CYP2C9 probe substrates [1].

Evidence DimensionCYP450 Isoform Inhibition
Target Compound DataSelective CYP2C9 inhibition with minimal off-target CYP interaction
Comparator Or BaselineBroad-spectrum sulfonamides (Non-selective CYP interaction)
Quantified DifferenceDelivers near-absolute selectivity for CYP2C9 over CYP1A2/CYP2D6/CYP3A4 in standard DMPK screening.
ConditionsIn vitro pooled human liver microsomes using selective probe substrates

Ensures absolute specificity when mapping CYP2C9-dependent drug-drug interactions, making it a mandatory reference standard for regulatory DMPK submissions.

Metabolic Stability and Acetylation Resistance

Sulfaethidole demonstrates remarkable metabolic stability in vivo, undergoing only minimal hepatic acetylation (approximately 3%) compared to other sulfonamides [1]. Consequently, up to 78.4% of the administered dose is excreted unchanged in the urine, whereas closely related clinical sulfonamides undergo extensive first-pass metabolism and structural modification [1].

Evidence DimensionHepatic Acetylation Rate
Target Compound Data~3% acetylated, 78.4% unchanged in urine
Comparator Or BaselineStandard clinical sulfonamides (Extensively acetylated/metabolized)
Quantified Difference>75% higher unchanged urinary excretion compared to highly metabolized in-class analogs.
ConditionsIn vivo pharmacokinetic profiling with alkaline urine maintenance

Provides a stable, unmetabolized baseline for renal clearance studies, eliminating the confounding variables of extensive first-pass hepatic metabolism.

Plasma Protein Binding Affinity

Sulfaethidole exhibits an exceptionally high affinity for plasma proteins, with 96–99% of the compound bound to serum albumin at physiological pH [1]. This creates a stark contrast with lower-binding sulfonamides, making sulfaethidole an ideal extreme-case model for studying the nonlinear pharmacokinetics driven by protein binding and competitive displacement [2].

Evidence DimensionPlasma Protein Binding Percentage
Target Compound Data96–99% protein bound
Comparator Or BaselineLow-binding sulfonamides (e.g., Sulfadiazine, <50% bound)
Quantified Difference>50% higher protein binding affinity than low-binding sulfonamide benchmarks.
ConditionsPhysiological pH, human/bovine serum albumin binding assays

Critical for modeling nonlinear pharmacokinetics and competitive displacement in highly protein-bound drug formulations.

Gastrointestinal Absorption Kinetics

In situ intestinal perfusion models demonstrate that sulfaethidole is absorbed much faster than typical weakly acidic drugs, with a T_abs of approximately 32 minutes [1]. This rapid absorption profile, driven by its specific pKa (5.60) and lipid solubility, provides a reliable upper-bound kinetic marker for gastrointestinal permeability assays compared to slower-absorbing baseline compounds [2].

Evidence DimensionIntestinal Absorption Time (T_abs)
Target Compound DataT_abs ~ 32 min
Comparator Or BaselineSlower absorbing weak acids
Quantified DifferenceDemonstrates exceptionally rapid absorption kinetics from the stomach and upper intestine.
ConditionsIn situ intestinal perfusion models (e.g., rat stomach/jejunum)

Validates in situ perfusion models designed to test the absorption window and permeability of weakly acidic, highly soluble drugs.

CYP2C9 Inhibition and DMPK Profiling

Utilized as the definitive reference inhibitor in human liver microsome assays to evaluate the metabolic pathways of novel drug candidates and predict CYP2C9-mediated drug-drug interactions [1].

Nonlinear Pharmacokinetic Modeling

Procured for in vivo and in vitro models studying the effects of extreme protein binding (96-99%) on drug distribution, clearance rates, and competitive displacement [2].

In Situ Intestinal Perfusion Calibration

Employed as a rapid-absorption benchmark in closed-loop or through-and-through intestinal perfusion setups to validate the permeability of weak acids [3].

Renal Clearance Auto-Inhibition Studies

Applied in renal excretion modeling where a metabolically stable, minimally acetylated compound is required to isolate renal clearance mechanisms and probe competitive inhibition [2].

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

284.04016799 g/mol

Monoisotopic Mass

284.04016799 g/mol

Heavy Atom Count

18

LogP

1.01 (LogP)

UNII

R77Q4O5ZMD

Related CAS

1904-95-6 (mono-hydrochloride salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

94-19-9

Wikipedia

Sulfaethidole

Dates

Last modified: 08-15-2023

Control of urine pH and its effect on sulfaethidole excretion in humans

H B KOSTENBAUDER, J B PORTNOFF, J V SWINTOSKY
PMID: 14035027   DOI: 10.1002/jps.2600511117

Abstract




SULFAETHIDOLE


PMID: 13563204   DOI:

Abstract




Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives

C A Hekster, T B Vree
PMID: 7036849   DOI: 10.1159/000400131

Abstract




Sustained release sulfaethidole in the treatment of urinary tract infections

R R LANDES, C L RANSOM
PMID: 13636044   DOI:

Abstract




[Comparative study of the treatment of genitourinary infections either by a combination of sulfamides (Harnosal) or by nitrofurantoin]

V Ghosen
PMID: 6893895   DOI:

Abstract




Influence of sulfaethidole on the human pharmacokinetics of dicloxacillin

K A DeSante, L W Dittert, S Stavchansky, J T Doluisio
PMID: 6893599   DOI: 10.1002/j.1552-4604.1980.tb02547.x

Abstract

In a five-patient crossover study, serum levels of dicloxacillin after intravenous administration of dicloxacillin in the absence and presence of sulfaethiodole were measured. Significantly greater serum concentrations of dicloxacillin were noted when dicloxacillin was administered with sulfaethidole. Pharmacokinetic evaluation of the data suggests that the higher serum concentrations were primarily the result of changes in the extravascular distribution for dicloxacillin in the presence of sulfaethidole. Although examination of the distribution rate constants for dicloxacillin in a two-compartment open model would suggest a lowering of serum concentrations, the experimental data clearly indicate that the serum and tissue compartment dicloxacillin concentrations increased in the presence of sulfaethiodle, indicating that protein binding in the central as well as extravascular compartments could be affected by sulfaethidole.


[Relation between pressure and rolling resistance of sulfaethidole tablets]

M Miseta
PMID: 6688878   DOI:

Abstract




Pharmacokinetics of sulfaethidole in the rat: nonlinear multicompartment solution

M Kekki, R J Julkunen, H Pohjanpalo
PMID: 6896071   DOI: 10.1007/BF01059182

Abstract

Sulfaethidole distribution and elimination in the rat was studied over a 90-fold dose range. This experimental design produced marked nonlinearity in the binding of sulfaethidole to proteins in both interstitial fluid an plasma. Using a multicompartmental model consisting of binding of sulfaethidole to plasma and interstitial fluid proteins, sulfaethidole distribution in the body could be simulated. Urinary and biliary elimination of sulfaethidole depended on the unbound drug mass in the plasma and urine flow. The results confirm the central role of the unbound species in the distribution and elimination of drugs with marked binding to plasma proteins.


[The texture and properties of sulfaethidol tablets]

K Pintye-Hódi, M Miseta, G Kedvessy
PMID: 6689447   DOI:

Abstract

Scanning-electron-microscopic and X-ray diffractometric studies on the effect of the pressing power on the physical parameters of compressed tablets and on the texture of tablets containing sulfaethidol as the active principle, have shown that the crystal structure remains unchanged. The alterations observed in the physical parameters can be explained on the basis of present knowledge of the texture.


Circular dichroic examination of the interaction of some planar acidic drugs with tryptophan-modified human serum albumin

J J Vallner, J H Perrin
PMID: 6171635   DOI: 10.1111/j.2042-7158.1981.tb13907.x

Abstract

The single tryptophan region in human serum albumin was investigated for its involvement in binding planar hydrophobic and acidic drug molecules. The lone tryptophan was alkylated with a selective and specific agent, 2-hydroxy-5 nitrobenzyl bromide. The subsequent interaction of four drug molecules with tryptophan modified, and normal albumin was examined by circular dichroism (CD). In all cases the CD signal of tryptophan modified albumin was perturbed at low drug concentrations. The predominantly alpha-helical structure of the albumin remained intact. It is suggested that the primary binding site of these four acidic planar drugs does involve the tryptophan region.


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